Cas no 1467386-93-1 (Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]-)

Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- structure
1467386-93-1 structure
Product Name:Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]-
CAS No:1467386-93-1
MF:C11H5F6N3O
MW:309.167322874069
CID:6511996
Update Time:2025-07-09

Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]-
    • Inchi: 1S/C11H5F6N3O/c12-10(13,14)6-2-1-3-7(4-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H
    • InChI Key: LBNJERSTWHMKEY-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CN(C2=CC=CC(C(F)(F)F)=C2)N=N1)C(F)(F)F

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • Boiling Point: 339.7±52.0 °C(Predicted)
  • pka: -6.98±0.70(Predicted)

Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- Pricemore >>

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Additional information on Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]-

Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- and CAS No. 1467386-93-1: A Comprehensive Overview

Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- (CAS No. 1467386-93-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a triazole ring, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of this compound features a ketone group (C=O) at the 2-position of the ethanone backbone, which is further substituted with a trifluoromethyl group at the 2,2,2-position. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the triazole ring introduces a nitrogen-rich heterocyclic system that can interact with biological targets in diverse ways.

One of the most compelling aspects of Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The combination of the trifluoromethyl and triazole moieties provides a versatile scaffold for further functionalization, allowing chemists to explore a wide range of possible derivatives with tailored biological properties.

Recent studies have highlighted the importance of trifluoromethyl-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. For instance, molecules bearing a trifluoromethyl group often exhibit enhanced binding affinity and selectivity towards target proteins. This property is particularly valuable in the development of small-molecule drugs where precise interaction with biological targets is crucial.

The triazole ring in Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- also contributes to its pharmacological potential. Triazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. The nitrogen atoms in the triazole ring can form hydrogen bonds with biological targets or participate in π-stacking interactions with aromatic residues in proteins.

In terms of synthetic methodologies, the preparation of Ethanone, 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the ketone group followed by functionalization at the α-carbon with a trifluoromethyl group. The introduction of the triazole ring is often achieved through cycloaddition reactions between azides and alkynes.

The role of computational chemistry in designing and optimizing molecules like Ethanone has become increasingly prominent in recent years. Advanced computational methods allow researchers to predict the structure-property relationships of new compounds with high accuracy. This enables faster screening of potential candidates and reduces the need for extensive experimental trials.

One notable application of Ethanone derivatives is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently implicated in various diseases. By targeting specific kinases with small-molecule inhibitors like those derived from this compound structure (*Ethanone*), researchers aim to modulate these pathways for therapeutic benefit.

Another area where this compound shows promise is in antitumor therapy. Studies have demonstrated that certain trifluoromethyl-containing triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The ability to selectively inhibit tumor growth while minimizing side effects remains a major goal in oncology research.

The synthesis and characterization of Ethanone derivatives also provide valuable insights into reaction mechanisms and synthetic strategies. Researchers often use these studies to develop new methodologies that can be applied to other classes of molecules. This knowledge transfer is crucial for advancing both academic research and industrial drug development processes.

Future directions in research may focus on exploring novel analogs of Ethanone that exhibit enhanced potency or improved pharmacokinetic profiles. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) could be employed to identify new leads based on existing scaffolds like this one (*Ethanone*).

In conclusion,Ethanone, 2,Ethanone, 2,Ethanone, 22,Ethanone, 22,Ethanone, 22-trifluoro-Ethanone, Ethanone, [[Ethanone, Ethanone, (trifluoromethyl)phenyl]Ethanone, Ethanone, [Ethanone, (trifluoromethyl)phenyl]Ethanone, [[CAS No. 1467386-93] -93] -93] -93] -93] -93] -93] -93] -93] -93] -93] is a multifaceted compound with significant potential applications in pharmaceutical research. Its unique structural features make it an excellent starting point for developing novel therapeutic agents targeting various diseases.

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